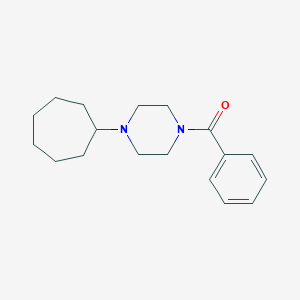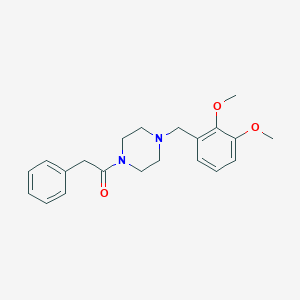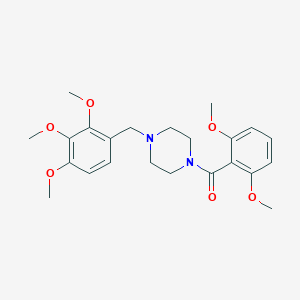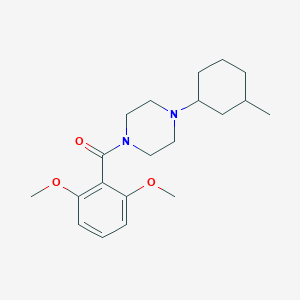
4-(1-Cyclohexylpiperidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclohexylpiperidin-4-yl)morpholine, also known as CPP or N-cyclohexyl-4-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of morpholine derivatives and has been found to possess a variety of biochemical and physiological effects. In
Mecanismo De Acción
4-(1-Cyclohexylpiperidin-4-yl)morpholine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors.
Biochemical and Physiological Effects
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit long-term potentiation (LTP), which is a process involved in learning and memory. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has also been found to decrease the release of dopamine in the brain, which is involved in the reward system and drug addiction. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to have neuroprotective effects by reducing the damage caused by excitotoxicity, which is a process involved in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several advantages as a research tool. It is a highly selective and potent antagonist of the NMDA receptor, which allows for the study of the receptor's function in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine is also relatively stable and can be easily synthesized and purified. However, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has some limitations as a research tool. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine can have off-target effects at high concentrations, which can complicate the interpretation of results.
Direcciones Futuras
For 4-(1-Cyclohexylpiperidin-4-yl)morpholine include the development of new derivatives and the study of the role of the NMDA receptor in various neurological disorders.
Métodos De Síntesis
4-(1-Cyclohexylpiperidin-4-yl)morpholine can be synthesized using a variety of methods, including the reaction of N-cyclohexylpiperidine with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography to obtain pure 4-(1-Cyclohexylpiperidin-4-yl)morpholine. Other methods of synthesis include the use of different reagents and catalysts, which can lead to the formation of different 4-(1-Cyclohexylpiperidin-4-yl)morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes such as learning, memory, and pain perception. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to study the mechanisms underlying drug addiction and dependence.
Propiedades
Fórmula molecular |
C15H28N2O |
|---|---|
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
4-(1-cyclohexylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |
Clave InChI |
XYZMNXUEWAYJBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
SMILES canónico |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)








![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)



